

Application Note: Quantification of Fosinopril and its Metabolite Fosinoprilat in Human Urine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **fosinopril**

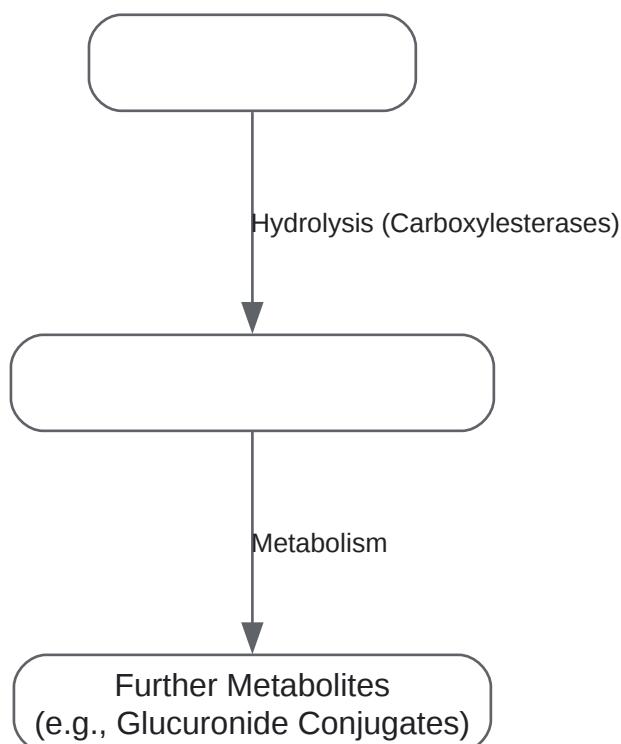
Cat. No.: **B1204618**

[Get Quote](#)

Abstract

This application note details sensitive and robust analytical methods for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, **fosinopril**, and its active metabolite, **fosinoprilat**, in human urine samples. **Fosinopril** is a prodrug that is hydrolyzed in the body to the active diacid, **fosinoprilat**.^{[1][2][3]} Both compounds are eliminated through renal and hepatic pathways.^[4] Accurate measurement of these compounds in urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The protocols provided are based on established methodologies, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), adapted for a urine matrix.

Introduction


Fosinopril is an ACE inhibitor used in the management of hypertension and heart failure.^{[1][2]} It exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme, which leads to reduced production of angiotensin II, a potent vasoconstrictor.^[3] **Fosinopril** itself is an ester prodrug that undergoes rapid and complete hydrolysis in the gastrointestinal mucosa and liver to its active metabolite, **fosinoprilat**.^{[1][2][4]} Unlike many other ACE inhibitors, **fosinoprilat** has a dual elimination pathway, being cleared by both the kidneys and the liver.^[4] This characteristic makes it a suitable option for patients with renal impairment.^[4]

The quantification of **fosinopril** and **fosinoprilat** in biological matrices is essential for evaluating the drug's absorption, distribution, metabolism, and excretion (ADME) profile. While

plasma is a common matrix for such analyses, urine provides a non-invasive means to assess renal clearance and overall drug elimination. This document provides detailed protocols for the extraction and analysis of **fosinopril** and **fosinoprilat** from human urine, along with expected analytical performance characteristics.

Metabolic Pathway

Fosinopril is biotransformed into its pharmacologically active form, **fosinoprilat**, through the cleavage of its ester group by carboxylesterases, primarily in the liver.^[1] **Fosinoprilat** is the diacid form of the drug and the primary active moiety. Further metabolism of **fosinoprilat** can occur, including hydroxylation and glucuronidation.^[5]

[Click to download full resolution via product page](#)

Caption: Metabolic activation of **Fosinopril**.

Experimental Protocols

LC-MS/MS Method

This method is highly sensitive and selective, making it the preferred technique for quantifying low concentrations of **fosinopril** and **fosinoprilat**.

a. Sample Preparation: Solid-Phase Extraction (SPE)

- Urine Sample Pre-treatment: Centrifuge 1 mL of urine at 4000 rpm for 10 minutes to remove particulate matter. Take 500 μ L of the supernatant and add 50 μ L of an internal standard (IS) working solution (e.g., a structurally similar ACE inhibitor not present in the sample). Acidify the sample with 50 μ L of 1% formic acid in water to improve the stability of **fosinopril**.^[6]
- SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
- Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
- Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the mobile phase.

b. Chromatographic Conditions

- HPLC System: Agilent 1290 Infinity II UHPLC or equivalent.
- Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 10% B
 - 0.5-3.0 min: 10-90% B

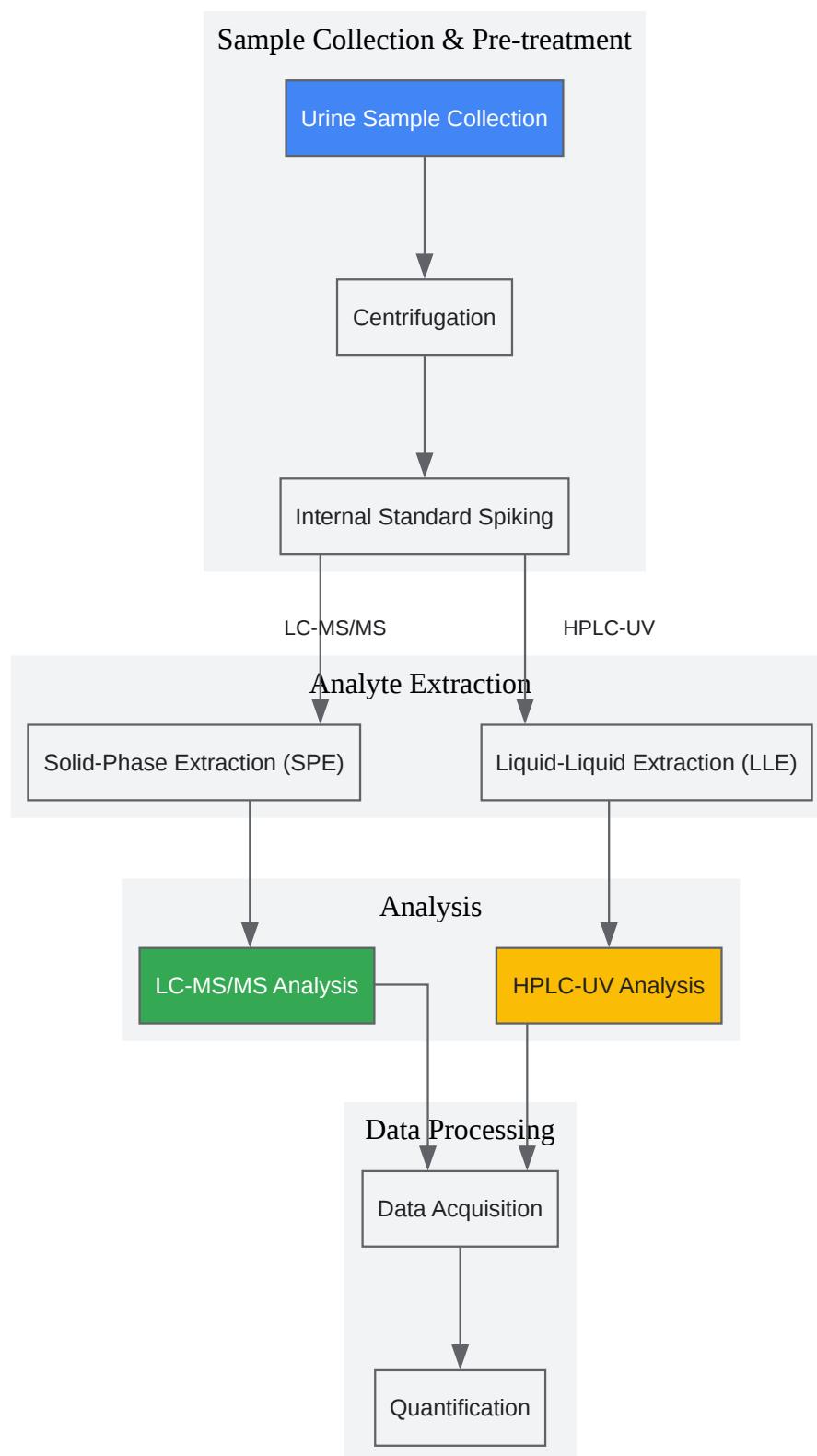
- 3.0-4.0 min: 90% B
- 4.1-5.0 min: 10% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

c. Mass Spectrometric Conditions

- Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:
 - **Fosinopril:** To be determined empirically (e.g., based on precursor ion and product ions)
 - **Fosinoprilat:** To be determined empirically (e.g., based on precursor ion and product ions)
- Internal Standard: To be determined based on the selected IS
- Gas Temperature: 300°C.
- Gas Flow: 5 L/min.
- Nebulizer Pressure: 45 psi.
- Sheath Gas Temperature: 250°C.
- Sheath Gas Flow: 11 L/min.
- Capillary Voltage: 3500 V.

HPLC-UV Method

This method is less sensitive than LC-MS/MS but can be suitable for studies with higher expected analyte concentrations.


a. Sample Preparation: Liquid-Liquid Extraction (LLE)

- Urine Sample Pre-treatment: To 1 mL of urine, add 50 μ L of an internal standard working solution.
- Extraction: Add 3 mL of a mixture of diethyl ether and dichloromethane (2:1, v/v). Vortex for 2 minutes.
- Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
- Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 200 μ L of the mobile phase.

b. Chromatographic Conditions

- HPLC System: Shimadzu LC-20AT or equivalent.[\[7\]](#)
- Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m).[\[8\]](#)
- Mobile Phase: A mixture of methanol and 0.1% orthophosphoric acid in water (e.g., 70:30, v/v).[\[8\]](#)
- Flow Rate: 1.0 mL/min.[\[9\]](#)
- Injection Volume: 20 μ L.[\[7\]](#)[\[8\]](#)
- Column Temperature: 35°C.[\[7\]](#)
- Detection Wavelength: 210 nm.[\[7\]](#)

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for **Fosinopril** analysis.

Data Presentation

The following tables summarize the typical performance characteristics of the analytical methods described. These values are based on published data for plasma analysis and would require validation for a urine matrix.[\[6\]](#)[\[10\]](#)

Table 1: LC-MS/MS Method Performance

Parameter	Fosinopril	Fosinoprilat
Linearity Range (ng/mL)	0.1 - 150	1.0 - 1500
LLOQ (ng/mL)	0.1	1.0
Accuracy (%)	95 - 105	94 - 106
Precision (RSD %)	< 15	< 15
Recovery (%)	> 95	> 91

Table 2: HPLC-UV Method Performance

Parameter	Fosinopril Sodium
Linearity Range (µg/mL)	1.6 - 30
LOD (µg/mL)	0.29
LOQ (µg/mL)	~1.0
Accuracy (%)	98 - 102
Precision (RSD %)	< 2

Note: Data for **fosinoprilat** by HPLC-UV is not readily available in the reviewed literature and would need to be determined experimentally.

Method Validation

For use in regulated studies, the analytical methods must be fully validated according to international guidelines (e.g., FDA, EMA). Key validation parameters include:

- Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix.
- Linearity: The range over which the assay response is directly proportional to the analyte concentration.
- Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
- Recovery: The efficiency of the extraction process.
- Matrix Effect: The influence of co-eluting matrix components on the ionization of the analytes.
- Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Conclusion

The LC-MS/MS and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantification of **flosinopril** and its active metabolite, **flosinoprilat**, in human urine. The LC-MS/MS method offers superior sensitivity and is recommended for studies requiring low detection limits. The HPLC-UV method is a viable alternative for applications where higher concentrations are expected. Proper method validation is imperative before the application of these protocols to clinical or research samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nsuworks.nova.edu [nsuworks.nova.edu]
- 3. Fosinopril - BioPharma Notes [biopharmanotes.com]
- 4. Fosinopril - Wikipedia [en.wikipedia.org]
- 5. Identification of metabolites of fosinopril produced by human and rat liver microsomes with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. "Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug [ijaresm.com]
- 9. ijfmr.com [ijfmr.com]
- 10. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Fosinopril and its Metabolite Fosinoprilat in Human Urine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204618#quantifying-fosinopril-and-its-metabolites-in-urine-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com